molecular formula C8H15NO B14892134 6-Methoxy-2-azaspiro[3.4]octane

6-Methoxy-2-azaspiro[3.4]octane

Cat. No.: B14892134
M. Wt: 141.21 g/mol
InChI Key: HCPRKKDCJZQCTN-UHFFFAOYSA-N
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Description

6-Methoxy-2-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system

Preparation Methods

Chemical Reactions Analysis

6-Methoxy-2-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-Methoxy-2-azaspiro[3.4]octane has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Methoxy-2-azaspiro[3.4]octane exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-Methoxy-2-azaspiro[3.4]octane can be compared with other spirocyclic compounds such as 2-Oxa-6-azaspiro[3.4]octane . While both compounds share a spirocyclic structure, this compound is unique due to the presence of a methoxy group, which can influence its chemical reactivity and biological activity. Other similar compounds include various azetidine and azaspirocycle derivatives .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

6-methoxy-2-azaspiro[3.4]octane

InChI

InChI=1S/C8H15NO/c1-10-7-2-3-8(4-7)5-9-6-8/h7,9H,2-6H2,1H3

InChI Key

HCPRKKDCJZQCTN-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(C1)CNC2

Origin of Product

United States

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